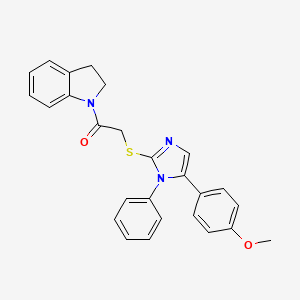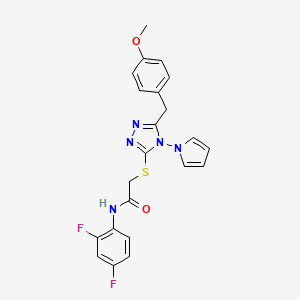
Cyclopentyl 4-aminobutanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl 4-aminobutanoate hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system.
Vorbereitungsmethoden
The synthesis of cyclopentyl 4-aminobutanoate hydrochloride involves several steps. One common method includes the esterification of 4-aminobutanoic acid with cyclopentanol in the presence of a strong acid catalyst. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Cyclopentyl 4-aminobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl 4-aminobutanoate hydrochloride is widely used in scientific research due to its versatile nature. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is used to study the function of GABA receptors and their role in neurological disorders.
Medicine: It has potential therapeutic applications in the treatment of conditions related to GABAergic dysfunction.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of cyclopentyl 4-aminobutanoate hydrochloride involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, it modulates their activity, leading to changes in neuronal excitability. This modulation can result in various physiological effects, including sedation, anxiolysis, and muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl 4-aminobutanoate hydrochloride can be compared with other GABA derivatives, such as:
Baclofen: A GABA-B receptor agonist used to treat spasticity.
Gabapentin: Used to treat neuropathic pain and epilepsy.
Vigabatrin: An inhibitor of GABA transaminase used to treat epilepsy. What sets this compound apart is its unique structure, which allows for specific interactions with GABA receptors, potentially leading to distinct therapeutic effects.
Eigenschaften
IUPAC Name |
cyclopentyl 4-aminobutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-3-6-9(11)12-8-4-1-2-5-8;/h8H,1-7,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETJGZRAAHEEQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)



![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2,4-dichlorobenzoate](/img/structure/B2405769.png)



![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)



![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)

